2-(Aminomethyl)-3-oxocyclopentane-1-carboxylic acid
CAS No.: 98431-85-7
Cat. No.: VC18694743
Molecular Formula: C7H11NO3
Molecular Weight: 157.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98431-85-7 |
|---|---|
| Molecular Formula | C7H11NO3 |
| Molecular Weight | 157.17 g/mol |
| IUPAC Name | 2-(aminomethyl)-3-oxocyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C7H11NO3/c8-3-5-4(7(10)11)1-2-6(5)9/h4-5H,1-3,8H2,(H,10,11) |
| Standard InChI Key | PISYAOFSEJJJCN-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)C(C1C(=O)O)CN |
Introduction
Chemical Identity and Structural Features
2-(Aminomethyl)-3-oxocyclopentane-1-carboxylic acid belongs to the class of cyclopentanecarboxylic acids, distinguished by its substitution pattern. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 98431-85-7 |
| Molecular Formula | |
| Molecular Weight | 157.17 g/mol |
| IUPAC Name | 2-(aminomethyl)-3-oxocyclopentane-1-carboxylic acid |
| SMILES | C1CC(=O)C(C1C(=O)O)CN |
| InChI Key | PISYAOFSEJJJCN-UHFFFAOYSA-N |
The compound’s cyclopentane ring is functionalized at positions 1, 2, and 3 with a carboxylic acid, aminomethyl group, and ketone, respectively. This arrangement creates a stereoelectronic environment conducive to hydrogen bonding and ionic interactions, which are critical for its biochemical activity.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-(aminomethyl)-3-oxocyclopentane-1-carboxylic acid typically begins with cyclopentanone derivatives. A patented method (WO2008138621A2) outlines a multi-step process involving:
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Ring Formation: Cyclopentanone is functionalized with a glycine synthon under basic conditions to form a bicyclic intermediate.
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Bromination: Introduction of a bromine atom at the α-position of the ketone.
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Favorskii Rearrangement: A key step that reshapes the carbon skeleton, yielding a cyclopentene intermediate.
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Hydrogenation and Deprotection: Final steps to reduce double bonds and remove protective groups, producing the target compound .
This route addresses challenges in stereochemical control, a common issue in cyclopentane-based syntheses, by employing chiral catalysts to enhance enantiomeric purity .
Reaction Conditions
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Catalysts: Acidic (e.g., HCl) or basic (e.g., NaOH) catalysts are used depending on the step.
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Temperature: Reactions typically occur between 25°C and 80°C.
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Yield: Optimized protocols report yields exceeding 60%, though scalability remains a concern due to purification complexities .
Physicochemical Properties
Comparative analysis with structurally related compounds reveals distinct traits:
The compound’s predicted pKa (~4.6) suggests moderate acidity, likely originating from the carboxylic acid group. Its solubility in polar solvents (e.g., water, ethanol) facilitates its use in aqueous biochemical assays .
Biological Mechanisms and Applications
Enzyme Interactions
The aminomethyl group participates in hydrogen bonding with active sites of enzymes, while the ketone and carboxylic acid groups engage in nucleophilic or electrophilic interactions. For example, in studies mimicking glutamic acid analogs, this compound inhibits aminotransferases by competing for substrate-binding pockets.
Material Science
The compound serves as a precursor for polymer coatings with pH-responsive properties, leveraging its ionizable carboxylic acid group.
Research Challenges and Innovations
Stereochemical Control
Early synthesis methods suffered from low stereoselectivity, producing mixtures of diastereomers. Advances in asymmetric catalysis, such as using cinchona alkaloid-derived catalysts, have improved enantiomeric excess to >90% .
Stability Issues
The ketone moiety is prone to hydration under acidic conditions, forming geminal diols. Stabilization strategies include lyophilization and storage under inert atmospheres.
Comparative Analysis with Related Compounds
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3-Oxocyclopentanecarboxylic Acid : Lacks the aminomethyl group, reducing its bioactivity but enhancing thermal stability (m.p. 59–62°C). Used primarily as a keto acid precursor.
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2-Methylidene Derivative : The methylidene group introduces conjugation, altering electronic properties and reactivity. This derivative forms hydrazones with carbohydrazides, useful in heterocyclic synthesis.
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